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Compound of Interest

Compound Name: 3-Cyclohexene-1-methanol

Cat. No.: B142571 Get Quote

3-Cyclohexene-1-methanol: A Comprehensive
Technical Guide
This technical guide provides an in-depth overview of the chemical properties, structure,

synthesis, and spectral data of 3-Cyclohexene-1-methanol, a valuable intermediate in organic

synthesis. The information is intended for researchers, scientists, and professionals in the field

of drug development and chemical research.

Chemical Properties and Structure
3-Cyclohexene-1-methanol, also known as 1,2,3,6-tetrahydrobenzyl alcohol, is a cyclic

alcohol containing a cyclohexene ring.[1][2] Its structure, featuring both a hydroxyl group and a

carbon-carbon double bond, makes it a versatile building block in the synthesis of more

complex molecules.[3]

Structure:

IUPAC Name: cyclohex-3-en-1-ylmethanol[4][5]

Molecular Formula: C₇H₁₂O[4][5][6][7][8][9]

Molecular Weight: 112.17 g/mol [4][10][11]

SMILES: C1CC(CC=C1)CO[4][5]
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InChI: 1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2[1][2][4]

InChIKey: VEIYJWQZNGASMA-UHFFFAOYSA-N[1][2][4][5][6][7][8][9]

CAS Number: 1679-51-2[4][5][6][7][8][9]

The molecule consists of a six-membered carbon ring with a double bond between carbons 3

and 4, and a hydroxymethyl group attached to carbon 1.

Physicochemical Data
A summary of the key physicochemical properties of 3-Cyclohexene-1-methanol is presented

in the table below for easy reference.

Property Value Source

Physical State Liquid [1]

Boiling Point 190-192 °C (lit.) [2][12]

80-85 °C / 18 mmHg (lit.) [2][12]

Density 0.961 g/mL at 25 °C (lit.) [1][2][12]

Refractive Index (n20/D) 1.484 (lit.) [1][2][12]

Flash Point 73 °C (163.4 °F) - closed cup [1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Cyclohexene-1-
methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of

protons in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.7 m 2H
Olefinic protons (-

CH=CH-)

~3.5 d 2H
Methylene protons (-

CH₂OH)

~2.1 m 4H
Allylic and other ring

protons

~1.8 m 3H
Other ring protons and

hydroxyl proton (-OH)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments

in the molecule.

Chemical Shift (δ) ppm Assignment

~127 Olefinic carbons (-CH=CH-)

~68 Methylene carbon (-CH₂OH)

~39 Allylic carbon

~29 Ring carbon

~25 Ring carbon

Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups

present in 3-Cyclohexene-1-methanol.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3025 Medium =C-H stretch (alkene)

~2920 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1040 Strong C-O stretch (primary alcohol)

Experimental Protocols
A common and efficient method for the synthesis of 3-Cyclohexene-1-methanol involves a

two-step process: a Diels-Alder reaction to form the cyclohexene ring, followed by the reduction

of a carbonyl group to the primary alcohol.

Synthesis of 3-Cyclohexene-1-carboxaldehyde via Diels-
Alder Reaction
This step involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and acrolein (the

dienophile).

Materials:

1,3-Butadiene (can be generated in situ from 3-sulfolene)

Acrolein (stabilized with hydroquinone)

Hydroquinone (as an inhibitor for polymerization)

Toluene (or other suitable solvent)

Reaction vessel equipped with a reflux condenser and a pressure-equalizing dropping funnel

Procedure:
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A solution of acrolein and a small amount of hydroquinone in toluene is placed in the reaction

vessel.

1,3-Butadiene is slowly added to the acrolein solution at a controlled temperature, typically

between 20-40 °C. If generating butadiene from 3-sulfolene, the sulfolene is heated in a

separate apparatus and the gaseous butadiene is bubbled through the acrolein solution.

The reaction is exothermic and may require cooling to maintain the desired temperature.

The reaction mixture is stirred for several hours until the reaction is complete, which can be

monitored by techniques such as GC or TLC.

After the reaction is complete, the solvent and any unreacted starting materials are removed

by distillation.

The resulting crude 3-cyclohexene-1-carboxaldehyde is then purified by vacuum distillation.

Reduction of 3-cyclohexene-1-carboxaldehyde to 3-
Cyclohexene-1-methanol
This step involves the reduction of the aldehyde functional group to a primary alcohol using a

suitable reducing agent like sodium borohydride.

Materials:

3-Cyclohexene-1-carboxaldehyde

Sodium borohydride (NaBH₄)

Methanol or Ethanol (as solvent)

Dilute aqueous acid (e.g., 1 M HCl) for workup

Diethyl ether or other suitable extraction solvent

Procedure:
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3-Cyclohexene-1-carboxaldehyde is dissolved in methanol or ethanol in a flask equipped

with a magnetic stirrer and cooled in an ice bath.

Sodium borohydride is added portion-wise to the stirred solution, keeping the temperature

below 20 °C.

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2

hours. The progress of the reaction can be monitored by TLC.

Once the reaction is complete, the mixture is cooled again in an ice bath, and dilute aqueous

acid is slowly added to quench the excess sodium borohydride and neutralize the reaction

mixture.

The product is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed by rotary evaporation.

The resulting crude 3-Cyclohexene-1-methanol can be purified by vacuum distillation.

Synthesis Workflow Diagram
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Synthesis of 3-Cyclohexene-1-methanol

Step 1: Diels-Alder Reaction

Step 2: Reduction

1,3-Butadiene

[4+2] Cycloaddition
(Toluene, 20-40°C)

Acrolein

3-Cyclohexene-1-carboxaldehyde

Reduction
(0°C to Room Temp)

Sodium Borohydride (NaBH4) Methanol/Ethanol

3-Cyclohexene-1-methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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